

Part 1: Structural Analysis and Initial Hypothesis Generation

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Compound of Interest

Compound Name: *N*-(3-chloro-4-methylphenyl)oxan-4-amine

Cat. No.: B13336794

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Before initiating wet-lab experiments, a thorough analysis of the compound's structure provides the basis for rational hypothesis generation. The molecule can be deconstructed into two key pharmacophores:

- The "Warhead": 3-chloro-4-methylaniline Moiety: This substituted aniline is a common feature in a vast array of biologically active molecules. Its electronic and steric properties often facilitate interactions with ATP-binding pockets in kinases, hydrophobic pockets in G-protein coupled receptors (GPCRs), or active sites of various enzymes. The chloro- and methyl- substitutions create a specific electronic and steric profile that will dictate binding specificity.
- The "Scaffold/Solubility" Group: Oxan-4-amine: The oxane (tetrahydropyran) ring is a saturated heterocycle often used in modern medicinal chemistry to improve physicochemical properties such as solubility and metabolic stability while providing a rigid scaffold to orient other functional groups. The amine at the 4-position serves as a key interaction point, potentially forming hydrogen bonds or salt bridges with target residues.

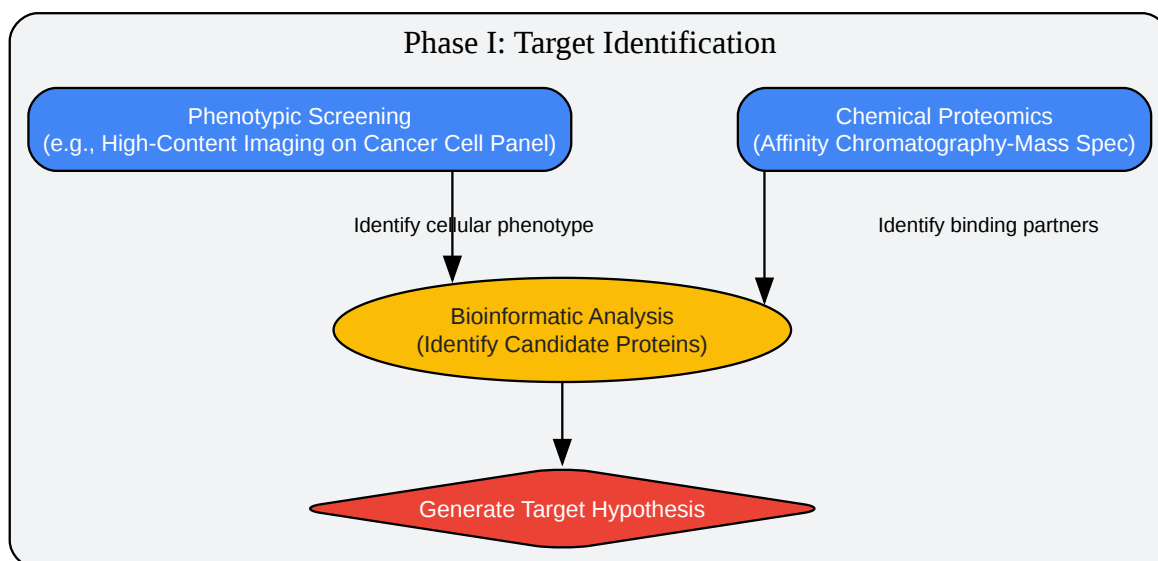
Based on this analysis, **N-(3-chloro-4-methylphenyl)oxan-4-amine** could plausibly target protein kinases, epigenetic enzymes, or GPCRs. Our initial experimental strategy will therefore be broad, designed to narrow this field of possibilities.

Part 2: A Phased Approach to Mechanism of Action Elucidation

We will proceed through a multi-phase investigation, where the results of each phase inform the design of the next. This iterative, self-validating process ensures a high degree of scientific rigor.

Phase I: Unbiased Target Identification

The primary objective is to identify the direct molecular target(s) of the compound without preconceived bias. We will employ a dual, complementary strategy combining phenotypic screening with target deconvolution.



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Caption: Phase I workflow for unbiased target discovery.

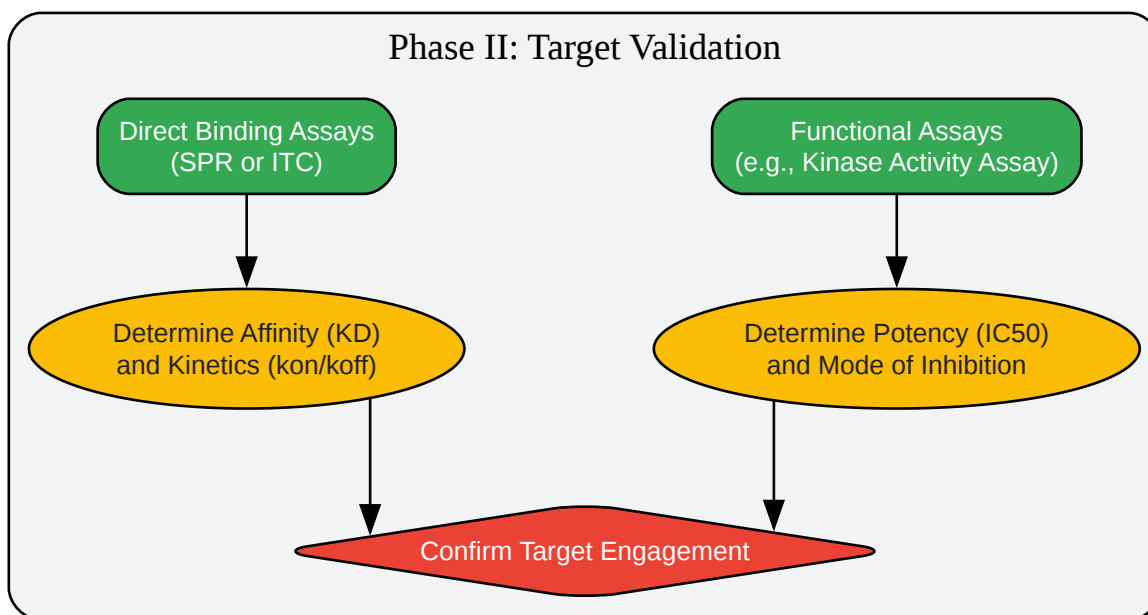
This protocol describes a method to isolate binding partners from a cell lysate.

- Ligand Immobilization:
 1. Synthesize an analogue of **N-(3-chloro-4-methylphenyl)oxan-4-amine** containing a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester).
 2. Covalently couple the linker-modified compound to NHS-activated Sepharose beads according to the manufacturer's protocol. Prepare control beads derivatized only with the linker and blocking agent.
- Lysate Preparation:
 1. Culture a relevant cell line (e.g., HeLa or a cell line identified as sensitive in a phenotypic screen) to ~80-90% confluency.
 2. Harvest cells and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
 3. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Retain the supernatant.
- Affinity Pulldown:
 1. Incubate the clarified lysate with the compound-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.
 2. To reduce non-specific binding, a competitor solution can be used: pre-incubate a parallel lysate sample with a high concentration of free **N-(3-chloro-4-methylphenyl)oxan-4-amine** before adding the beads.
 3. Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.
- Elution and Sample Preparation:

1. Elute bound proteins by boiling the beads in SDS-PAGE loading buffer.
 2. Separate the eluted proteins by 1D SDS-PAGE.
 3. Excise the entire protein lane, perform in-gel trypsin digestion, and extract the resulting peptides.
- LC-MS/MS Analysis:
 1. Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
 2. Identify proteins using a database search algorithm (e.g., Mascot, Sequest) against a human protein database.
 3. Candidate targets are proteins that are significantly enriched on the compound-coupled beads compared to the control beads and whose binding is competed away by the free compound.

Phase II: Target Validation and Molecular Characterization

Once a high-confidence candidate target is identified (let's hypothetically say it is Protein Kinase X, or PKX), the next phase is to rigorously validate this interaction and characterize its biochemical consequences.



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Caption: Phase II workflow for validating the target interaction.

This protocol quantifies the binding affinity and kinetics between the compound and the purified hypothetical target protein, PKX.

- Chip Preparation:

1. Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
2. Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.
3. Immobilize recombinant human PKX protein onto one flow cell. A second flow cell is prepared similarly but without protein to serve as a reference.
4. Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.

- Binding Analysis:

1. Prepare a dilution series of **N-(3-chloro-4-methylphenyl)oxan-4-amine** in a suitable running buffer (e.g., HBS-EP+).

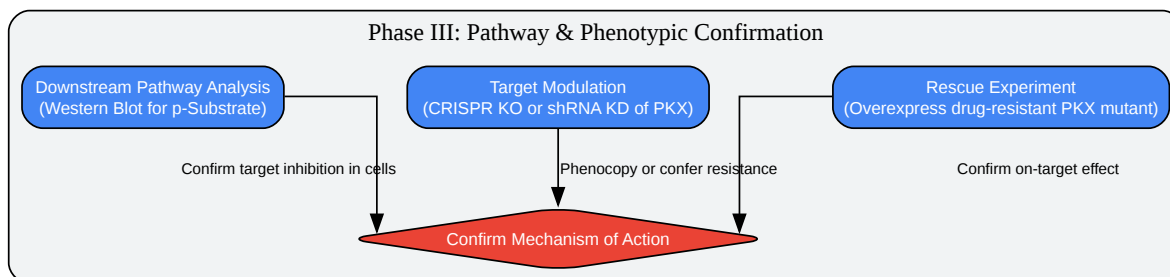
- Inject the compound solutions over the reference and PKX-immobilized flow cells at a constant flow rate, starting with the lowest concentration.
 - Monitor the change in response units (RU) over time. Each injection cycle consists of an association phase (compound flowing over the chip) and a dissociation phase (running buffer flowing over the chip).
 - After each cycle, regenerate the chip surface with a mild regeneration solution if necessary.
- Data Analysis:
 - Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
 - Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant ($K_d = k_d/k_a$).

Assay Type	Parameter	Hypothetical Value
SPR	K_d (Affinity)	50 nM
Kinase Activity	IC_{50} (Potency)	120 nM
Cell Viability	GI_{50} (Growth Inhibition)	300 nM

This data would suggest a direct, high-affinity interaction that translates into potent functional inhibition of the target enzyme and subsequent cellular effects.

Phase III: Cellular Pathway and Phenotypic Confirmation

The final phase connects the molecular interaction to the observed cellular phenotype, confirming that the compound's effect on cells is mediated through its action on the identified target.



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Caption: Phase III workflow to link target engagement to cellular outcome.

This protocol aims to determine if the removal of the target protein (PKX) mimics the effect of the compound.

- Cell Transduction:

1. Select two distinct shRNA sequences targeting PKX mRNA and a non-targeting control shRNA.
2. Produce lentiviral particles for each shRNA construct.
3. Transduce the target cell line with the lentiviral particles.
4. Select for successfully transduced cells using an appropriate selection marker (e.g., puromycin).

- Knockdown Validation:

1. Expand the stable cell lines (PKX-knockdown and control).
2. Harvest a portion of the cells and confirm the reduction of PKX protein levels via Western blot or qPCR for mRNA levels.

- Phenotypic Assay:

1. Plate the control and PKX-knockdown cells.
 2. Treat the cells with a dose-response curve of **N-(3-chloro-4-methylphenyl)oxan-4-amine**.
 3. After a suitable incubation period (e.g., 72 hours), assess cell viability using a standard assay (e.g., CellTiter-Glo®).
- Data Analysis:
 1. Compare the dose-response curves. If the knockdown of PKX confers significant resistance to the compound (i.e., a rightward shift in the IC₅₀ curve), it strongly supports the conclusion that the compound's cytotoxic effect is mediated through the inhibition of PKX.

Conclusion

This technical guide outlines a rigorous, multi-phased strategy for elucidating the mechanism of action of the novel compound **N-(3-chloro-4-methylphenyl)oxan-4-amine**. By progressing from unbiased target discovery through detailed biochemical validation and finally to cellular pathway confirmation, this framework ensures that the resulting MoA is supported by a robust, self-validating dataset. Each experimental protocol is designed to be a self-contained system of inquiry, and the integration of their results provides the authoritative grounding required for advancing a compound in a drug development pipeline.

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